tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate

Catalog No.
S13777126
CAS No.
M.F
C22H28N2O2
M. Wt
352.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)car...

Product Name

tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate

IUPAC Name

tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23-20-16-24(14-17-10-6-4-7-11-17)15-19(20)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3,(H,23,25)

InChI Key

ZODPLMKUZITHHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3

Tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate is a chemical compound characterized by its unique molecular structure, which includes a pyrrolidine ring and a tert-butyl group. The compound has the molecular formula C15H22N2O2C_{15}H_{22}N_{2}O_{2} and a molecular weight of approximately 262.35 g/mol. Its structure features a nitrogen atom within the five-membered pyrrolidine ring, specifically at the 3-position, with a phenyl group attached at the 4-position and a benzyl group at the 1-position. This configuration contributes to its potential biological activity and chemical reactivity.

Involving tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate typically include various nucleophilic substitutions and modifications of the carbamate functional group. Pyrrolidine derivatives are often engaged in reactions such as:

  • N-Alkylation: Involving the introduction of alkyl groups to the nitrogen atom.
  • Hydrolysis: The breakdown of the carbamate group under acidic or basic conditions.
  • Reduction: Transformations that may involve reducing agents to modify functional groups within the molecule.

These reactions can be employed in synthetic pathways to generate derivatives with altered biological properties or enhanced pharmacological activity.

Tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate exhibits significant biological activity, particularly in neuropharmacology. Compounds with similar structures have been investigated for their potential as:

  • Analgesics: Pain-relieving properties.
  • Antidepressants: Effects on mood regulation.
  • Cognitive enhancers: Potential benefits in memory and learning processes.

Research indicates that pyrrolidine derivatives can interact with various neurotransmitter systems, including dopamine and serotonin pathways, contributing to their therapeutic effects .

The synthesis of tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate can be accomplished through several methods:

  • Direct Carbamation: Reacting tert-butyl carbamate with the appropriate amine derivative of 1-benzyl-4-phenylpyrrolidine.
  • Multi-step Synthesis: Involving initial formation of the pyrrolidine ring followed by subsequent functionalization to introduce the benzyl and tert-butyl groups.

The use of protecting groups during synthesis may be necessary to prevent unwanted reactions at sensitive sites within the molecule .

This compound has potential applications in various fields:

  • Pharmaceutical Development: As a candidate for drug formulation targeting neurological disorders.
  • Chemical Research: As an intermediate in synthesizing more complex organic molecules or as a standard reference in analytical chemistry.
  • Biological Studies: Investigating its effects on cellular mechanisms or as a tool for studying receptor interactions.

The versatility of this compound makes it valuable in both academic research and industrial applications .

Interaction studies involving tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate focus on its binding affinity and efficacy towards specific biological targets. These studies often utilize techniques such as:

  • Radiolabeled Binding Assays: To determine receptor-ligand interactions.
  • In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics in animal models.

Preliminary studies suggest that this compound may exhibit selective activity towards certain receptors, which could lead to targeted therapeutic strategies .

Several compounds share structural similarities with tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Benzyl-4-phenyltetrahydropyridineTetrahydropyridine ringPotentially different pharmacological profiles
N-(1-Benzylpyrrolidin-3-yl)benzamideBenzamide substituentDifferent interaction dynamics with receptors
Tert-butyl N-(1-benzoyl)-pyrrolidin-3-carboxamideBenzoyl group instead of benzylDifferent metabolic pathways
1-Benzyl-N-(2-pyridylethyl)pyrrolidineAdditional pyridylethylene moietyPotential for varied biological activity

These compounds illustrate variations in substituents that can significantly influence their biological activities and applications, highlighting the uniqueness of tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate in medicinal chemistry .

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

352.215078140 g/mol

Monoisotopic Mass

352.215078140 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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